molecular formula C14H10BrN3O2S B601851 Lesinurad Impurity 9 (Lesinurad Impurity E) CAS No. 1210330-64-5

Lesinurad Impurity 9 (Lesinurad Impurity E)

カタログ番号: B601851
CAS番号: 1210330-64-5
分子量: 364.22
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lesinurad Impurity 9, also known as Lesinurad Impurity E, is an impurity of Lesinurad . Lesinurad is a urate transporter inhibitor used for the treatment of high blood uric acid levels associated with gout .

科学的研究の応用

Impurity Identification in Synthesis

An unexpected impurity, akin to Lesinurad Impurity 9, was detected in the synthesis of Lesinurad, emphasizing the importance of thorough impurity profiling in pharmaceutical manufacturing. The impurity was unexpectedly found despite the process being designed as chlorine-free, highlighting the challenges in controlling impurity profiles in drug synthesis. The formation of this impurity was attributed to a chlorine impurity in a commercial brominating agent, underscoring the complexity of chemical reactions and the necessity of meticulous control and analysis in pharmaceutical synthesis (Halama et al., 2018).

Analytical Method Development

A study focused on developing analytical methods for the quantitative and selective determination of Lesinurad in the presence of its oxidative degradation product, which could include impurities like Lesinurad Impurity 9. This research underscores the significance of advanced analytical techniques in ensuring the purity and efficacy of pharmaceutical products. The study utilized derivative mathematical manipulation for resolving overlaps in UV absorption spectra, highlighting the role of sophisticated analytical methods in impurity profiling (Attia et al., 2018).

General Impurity Profiling Strategies

General strategies for estimating the impurity profile of bulk drug substances, relevant to Lesinurad Impurity 9, involve the complex use of chromatographic, spectroscopic, and hyphenated techniques. These methods are crucial for identifying and controlling impurities in pharmaceuticals to ensure drug safety and efficacy (Görög et al., 1997).

Impurity-Induced Electronic States in Materials

While not directly related to Lesinurad Impurity 9, research on impurity-induced electronic states in materials like superconductors provides insight into the broader implications of impurities in scientific research. Such studies help understand the impact of impurities on the physical properties of materials, which can be crucial for applications in electronics and material science (Balatsky et al., 2004).

作用機序

Target of Action

Lesinurad Impurity 9, also known as “2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid”, primarily targets two proteins: uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid in the kidneys .

Mode of Action

Lesinurad Impurity 9 inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad Impurity 9 increases the excretion of uric acid . Similarly, OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad Impurity 9 also contributes to the increased excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad Impurity 9 affects the uric acid reabsorption pathway . This leads to an increase in the renal clearance and fractional excretion of uric acid . As a result, the serum uric acid concentration is reduced .

Pharmacokinetics

Lesinurad Impurity 9 is quickly and practically completely absorbed from the gut . The highest blood plasma concentrations are reached after one to four hours . When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin . This impacts the bioavailability of the compound .

Result of Action

The primary result of the action of Lesinurad Impurity 9 is the reduction of serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower blood levels .

Action Environment

The action, efficacy, and stability of Lesinurad Impurity 9 can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. As such, Lesinurad Impurity 9 should be used with caution in patients taking moderate inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) and the therapeutic effect may be decreased in the presence of inducers of CYP2C9 (e.g., rifampin) .

生化学分析

Biochemical Properties

Lesinurad, the parent compound, is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . This leads to increased uric acid excretion and thus lowers serum uric acid levels . It’s plausible that “Lesinurad Impurity 9” may interact with similar enzymes and proteins.

Cellular Effects

Lesinurad has been shown to have significant effects on renal function, particularly in the kidneys’ ability to excrete uric acid . It’s possible that “Lesinurad Impurity 9” may have similar effects on cellular processes.

Molecular Mechanism

Lesinurad, the parent compound, works by inhibiting the activity of URAT1 and OAT4 . This inhibition increases the excretion of uric acid, thus lowering serum uric acid levels .

Temporal Effects in Laboratory Settings

Lesinurad has been shown to have a significant decrease in serum levels of uric acid, blood urea nitrogen, xanthine oxidase activity, catalase, glutathione peroxidase and inflammatory cytokines reported in hyperuricemic mice .

Dosage Effects in Animal Models

Studies on Lesinurad have shown that it has a significant ameliorative hypouricemic impact in the treatment of hyperuricemia in mice at the biochemical, molecular and cellular levels .

Metabolic Pathways

Lesinurad is known to be involved in the metabolism of uric acid, specifically in the inhibition of uric acid reabsorption .

Transport and Distribution

Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are major transporters for uric acid .

Subcellular Localization

Lesinurad, the parent compound, is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane .

特性

IUPAC Name

2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTUXVMZGZEASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。